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molecular formula C5H5FN2 B1287999 2-Amino-4-fluoropyridine CAS No. 944401-77-8

2-Amino-4-fluoropyridine

Cat. No. B1287999
M. Wt: 112.1 g/mol
InChI Key: WCCFLOQQACDOAX-UHFFFAOYSA-N
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Patent
US09242996B2

Procedure details

To a solution of 4-fluoropyridin-2-amine (400 mg, 3.57 mmol) in acetonitrile (35. 7 mL) was added NBS (648 mg, 3.64 mmol) in three portions at 0° C. The reaction mixture was stirred at 0° C. for 20 min. LCMS showed the reaction complete. After quenched with sat Na2S2O3 and NaHCO3, stirred for 30 min. The reaction mixture was extracted with EtOAc 3 times. Washed by sat NaHCO3, water and brine. Dried and concentrated. The crude material was triturated with ether and taken to the next step without further purification. LCMS (m/z): 192.9 (MH+), 0.32 min.
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
648 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.C1C(=O)N([Br:16])C(=O)C1>C(#N)C>[Br:16][C:7]1[C:2]([F:1])=[CH:3][C:4]([NH2:8])=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
FC1=CC(=NC=C1)N
Name
Quantity
648 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
7 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction complete
CUSTOM
Type
CUSTOM
Details
After quenched with sat Na2S2O3 and NaHCO3
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted with EtOAc 3 times
WASH
Type
WASH
Details
Washed
CUSTOM
Type
CUSTOM
Details
Dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was triturated with ether
CUSTOM
Type
CUSTOM
Details
taken to the next step without further purification
CUSTOM
Type
CUSTOM
Details
192.9 (MH+), 0.32 min.
Duration
0.32 min

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
BrC=1C(=CC(=NC1)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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